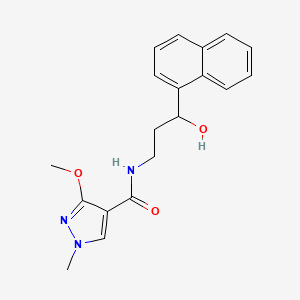
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-hydroxy-3-(naphthalen-1-yl)propyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound with a complex molecular structure, characterized by its unique pyrazole core and naphthalene substituent. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and neuroprotective effects.
Molecular Structure and Properties
The molecular formula of this compound is C19H21N3O3, with a molecular weight of approximately 339.395 g/mol. The structure consists of:
- Pyrazole ring : A five-membered ring contributing to various biological activities.
- Naphthyl group : Enhancing lipophilicity and potentially influencing receptor interactions.
- Hydroxy and methoxy substituents : Modifying the electronic properties and solubility.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammation pathways.
- Neuroprotective Properties : The compound may exert protective effects against oxidative stress in neuronal cells, possibly through antioxidant mechanisms.
- Analgesic Activity : Similar to other pyrazole derivatives, it may modulate pain pathways by affecting neurotransmitter release or receptor activation.
Research Findings
A summary of key findings from recent studies on the compound includes:
Case Study 1: Anti-inflammatory Activity
In a controlled study involving rat models, this compound was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to the control group, correlating with decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
Case Study 2: Neuroprotection
A separate investigation focused on the neuroprotective properties of the compound in a model of Alzheimer's disease. The treatment group exhibited improved cognitive function and reduced amyloid plaque formation compared to untreated controls, suggesting that the compound may inhibit neuroinflammatory processes associated with neurodegeneration.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-22-12-16(19(21-22)25-2)18(24)20-11-10-17(23)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12,17,23H,10-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDNUJSALLXDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













